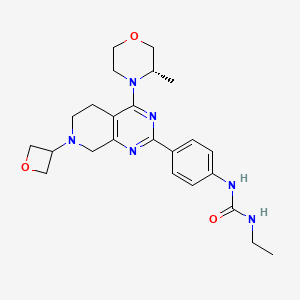

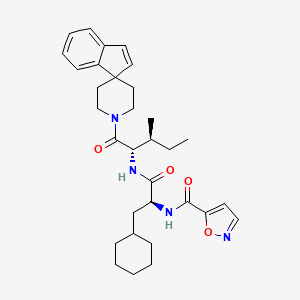

![molecular formula C22H25FN6O2 B607679 1-[3-[[2-氟代-4-(1-甲基吡唑-4-基)苯基]氨基]-1-[(3~{s})-氧杂环-3-基]-6,7-二氢-4~{h}-吡唑并[4,3-C]吡啶-5-基]乙酮 CAS No. 1936428-93-1](/img/structure/B607679.png)

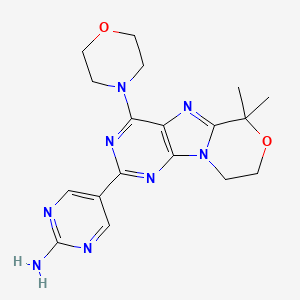

1-[3-[[2-氟代-4-(1-甲基吡唑-4-基)苯基]氨基]-1-[(3~{s})-氧杂环-3-基]-6,7-二氢-4~{h}-吡唑并[4,3-C]吡啶-5-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Novel potent and selective probe for the Bromodomains of CBP/EP300

GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). GNE-272 showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).

科学研究应用

In Vivo Probe for Bromodomains of CBP/EP300

GNE-272 is a potent and selective in vivo probe for the bromodomains of CBP/EP300 . It has been used to study the role of these bromodomains in various biological processes. The compound has shown a marked antiproliferative effect in hematologic cancer cell lines .

Optimization of Permeability and Microsomal Stability

GNE-272 has been used in the optimization of permeability and microsomal stability. This has led to the improvement of mouse hepatocyte stability .

Modulation of MYC Expression

GNE-272 has been shown to modulate MYC expression in vivo. This corresponds with antitumor activity in an Acute Myeloid Leukemia (AML) tumor model .

Selective p300/CBP Inhibitor

GNE-272 is a potent and selective p300/CBP inhibitor . It has been used to examine the effect of p300/CBP on SNAI2 expression.

Impairment of Cell Migration and Invasion

After treatment with GNE-272, the cell migration and invasion ability were apparently impaired . This suggests that GNE-272 could be used to study and potentially inhibit these processes in various types of cells.

Downregulation of SNAI2 Expression

The expression of SNAI2 was downregulated after treatment with GNE-272 . This indicates that GNE-272 could be used to regulate the expression of specific genes.

作用机制

Target of Action

GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .

Mode of Action

GNE-272 interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .

Biochemical Pathways

The inhibition of CBP/EP300 bromodomains by GNE-272 affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with GNE-272 results in a decrease in H3K27ac levels at AR-binding sites .

Pharmacokinetics

GNE-272 has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .

Result of Action

The molecular and cellular effects of GNE-272’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .

Action Environment

The action of GNE-272 can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of GNE-272 with AR-driven transcription in a luciferase reporter assay .

属性

IUPAC Name |

1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOJNOBJGYTLLZ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone | |

Q & A

Q1: What is the mechanism of action of GNE-272 and how does it impact downstream cellular processes?

A1: GNE-272 is a potent and selective inhibitor of the bromodomain of CREB Binding Protein (CBP) and E1A Binding Protein P300 (EP300) [, ]. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth and differentiation. GNE-272 binds to the bromodomain of CBP/EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of the protein-protein interaction inhibits the transcriptional activity of CBP/EP300, leading to downstream effects on gene expression and ultimately influencing cellular processes like proliferation. For example, GNE-272 has shown antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo, resulting in antitumor activity in an AML tumor model [].

Q2: What is known about the structure-activity relationship (SAR) of GNE-272 and how did it guide the development of more potent and selective CBP/EP300 inhibitors?

A2: Initial structure-activity relationship (SAR) studies with GNE-272 focused on targeting the LPF shelf, ZA loop, and acetylated lysine binding regions of the CBP bromodomain []. This led to the identification of analogs with improved potency. Further optimization efforts for selectivity and in vivo properties resulted in GNE-781, a significantly more potent and selective CBP inhibitor []. The development of GNE-781 involved constraining the aniline moiety of GNE-272 into a tetrahydroquinoline motif, leading to increased selectivity over BRD4(1). Subsequent modifications targeting the LPF shelf, BC loop, and KAc regions further enhanced potency and selectivity []. These studies demonstrate the importance of structure-based design and SAR optimization in developing potent and selective CBP/EP300 inhibitors.

Q3: What preclinical data supports the use of GNE-272 as a potential therapeutic agent?

A3: GNE-272 demonstrated promising preclinical results, showing a marked antiproliferative effect in hematologic cancer cell lines []. It effectively modulates MYC expression in vivo, a key regulator of cell growth and proliferation often dysregulated in cancer. Importantly, this translated into significant antitumor activity in an AML tumor model []. These findings highlight the therapeutic potential of GNE-272, particularly in hematological malignancies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

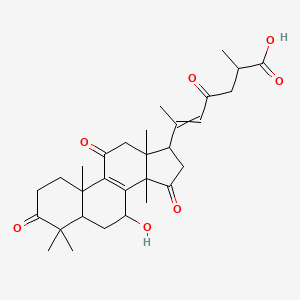

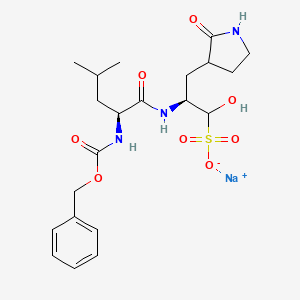

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

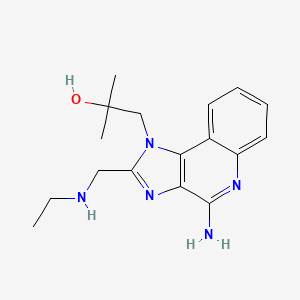

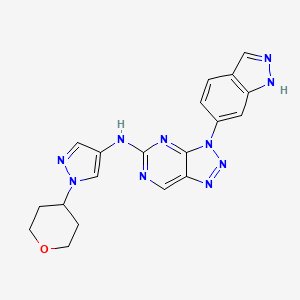

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

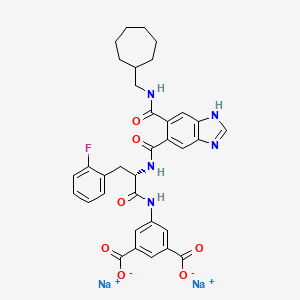

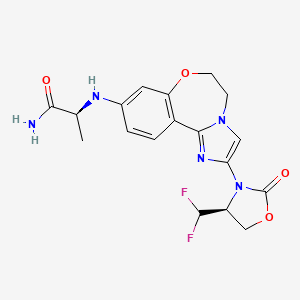

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)